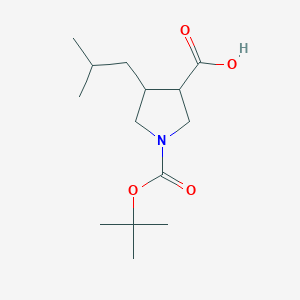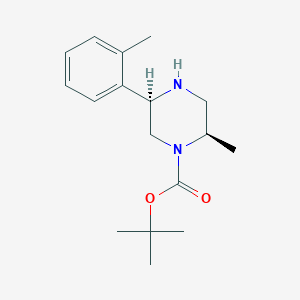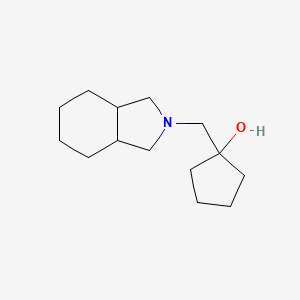
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a vinylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the vinylphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino acid derivative with a suitable aldehyde can form the pyrrolidine ring, which is then functionalized with a vinylphenyl group through a Heck reaction or similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
科学研究应用
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The vinylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrole derivatives: Compounds like N-substituted pyrroles share structural similarities and undergo comparable chemical reactions
Uniqueness
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a vinylphenyl group and a carboxylic acid group. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrrolidine and pyrrole derivatives.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
(2S,5R)-5-(3-ethenylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-9-4-3-5-10(8-9)11-6-7-12(14-11)13(15)16/h2-5,8,11-12,14H,1,6-7H2,(H,15,16)/t11-,12+/m1/s1 |
InChI 键 |
NUOLFLQZBZSTLC-NEPJUHHUSA-N |
手性 SMILES |
C=CC1=CC(=CC=C1)[C@H]2CC[C@H](N2)C(=O)O |
规范 SMILES |
C=CC1=CC(=CC=C1)C2CCC(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
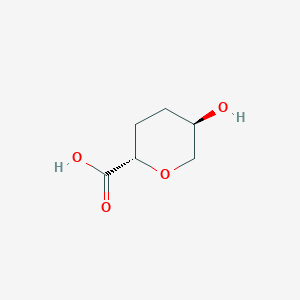
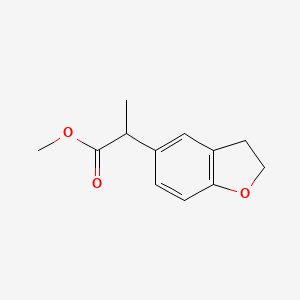
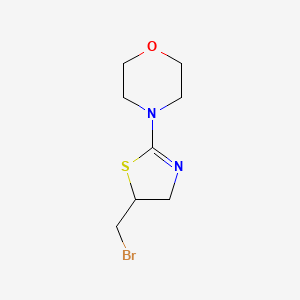
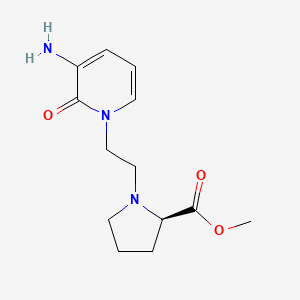
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)

